molecular formula C20H22N4O2 B3722357 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B3722357
M. Wt: 350.4 g/mol
InChI Key: OCZWICVUAMVRJG-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form the quinazolinone ring.

    Introduction of the piperazine moiety: The quinazolinone intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets. One of the primary targets is the alpha1-adrenergic receptor, a G-protein-coupled receptor involved in the regulation of vascular tone and smooth muscle contraction . By binding to this receptor, the compound can modulate its activity, leading to potential therapeutic effects such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one can be compared with other quinazolinone derivatives and arylpiperazine-based compounds. Similar compounds include:

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia and acts on alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-16-8-6-15(7-9-16)24-12-10-23(11-13-24)14-19-21-18-5-3-2-4-17(18)20(25)22-19/h2-9H,10-14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZWICVUAMVRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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